molecular formula C27H27FN2O5 B2739563 N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine CAS No. 956957-06-5

N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine

Cat. No.: B2739563
CAS No.: 956957-06-5
M. Wt: 478.52
InChI Key: ACLRKOPAEXVBEP-XADRRFQNSA-N
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Description

The compound N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine is a synthetic molecule that features a complex structure, including multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine involves several steps, starting with the preparation of the core isoquinoline structure. The key steps typically include:

  • Formation of the Isoquinoline Core: : This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline framework.

  • Introduction of the Fluorophenyl Group: : This step often involves nucleophilic aromatic substitution, where a fluorine atom is introduced to the phenyl ring.

  • Addition of Dimethoxy Groups: : This can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

  • Coupling with L-phenylalanine: : The final step involves coupling the modified isoquinoline with L-phenylalanine using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

In an industrial setting, these synthesis steps are often scaled up with optimized conditions to enhance yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled. Catalysts and automated systems may be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine: can undergo various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.

  • Reduction: : Reduction reactions can convert certain functional groups into their corresponding reduced forms, such as converting carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The aromatic rings within the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new substituents at specific positions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous or acetone solution.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Halogenation using bromine or chlorine under acidic conditions.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Halogenated isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. Studies focus on its binding affinity to proteins, enzymes, or receptors, exploring its potential as a biochemical probe or therapeutic agent.

Medicine

This compound: is explored for its potential medicinal properties, such as anti-inflammatory or anticancer activity. Its ability to modulate biological pathways is a subject of extensive research.

Industry

In industry, this compound might be used as a precursor in the manufacturing of pharmaceuticals or as a specialized reagent in various chemical processes.

Mechanism of Action

The mechanism by which N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors within biological pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethoxyphenyl)-2-(4-fluorophenyl)acetamide

  • N-(4-Methoxyphenyl)-2-(4-fluorophenyl)acetamide

  • N-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)acetamide

Uniqueness

What sets N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine apart from similar compounds is its combination of fluorophenyl and dimethoxy groups on the isoquinoline scaffold. This unique configuration can result in distinct physical, chemical, and biological properties, such as enhanced stability or specific binding interactions.

That's a deep dive into the world of This compound ! Quite a mouthful to say, but it carries fascinating properties and potential. What's your specific interest in this compound?

Properties

IUPAC Name

(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O5/c1-34-23-15-19-12-13-30(27(33)29-22(26(31)32)14-17-6-4-3-5-7-17)25(21(19)16-24(23)35-2)18-8-10-20(28)11-9-18/h3-11,15-16,22,25H,12-14H2,1-2H3,(H,29,33)(H,31,32)/t22-,25?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLRKOPAEXVBEP-XADRRFQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)NC(CC3=CC=CC=C3)C(=O)O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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